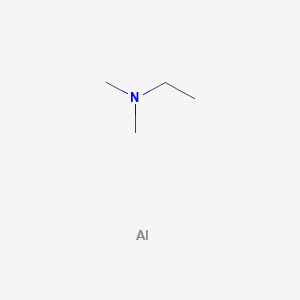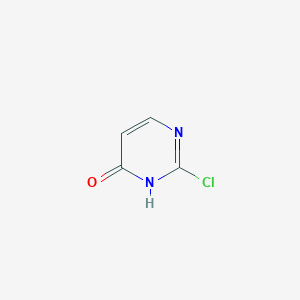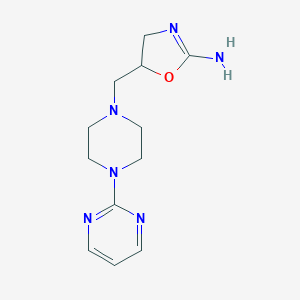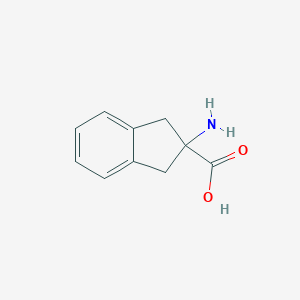![molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0](/img/structure/B50786.png)
Pyrido[3,2-d]pyrimidin-2(1H)-one
概要
説明
Pyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a fused pyrimidine derivative that exhibits unique biological properties, making it an attractive molecule for scientific research.
作用機序
The mechanism of action of pyrido[3,2-d]pyrimidin-2(1H)-one is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
生化学的および生理学的効果
Pyrido[3,2-d]pyrimidin-2(1H)-one exhibits a range of biochemical and physiological effects that make it an attractive molecule for scientific research. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of tyrosine kinases and topoisomerases.
実験室実験の利点と制限
Pyrido[3,2-d]pyrimidin-2(1H)-one has several advantages for lab experiments, including its unique biological properties and ease of synthesis. However, there are also some limitations to its use in the lab. For example, it may be difficult to obtain pure samples of the compound, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on pyrido[3,2-d]pyrimidin-2(1H)-one. One area of research is the development of new synthesis methods for the compound, which may allow for the creation of new derivatives with enhanced biological activities. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the compound's biochemical and physiological effects may help to identify new applications for the molecule in various fields of science.
Conclusion
Pyrido[3,2-d]pyrimidin-2(1H)-one is a unique heterocyclic compound that exhibits a range of biological properties, making it an attractive molecule for scientific research. It can be synthesized through various methods and has potential applications in medicinal chemistry, biochemistry, and pharmacology. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways. Further research on pyrido[3,2-d]pyrimidin-2(1H)-one may lead to the development of new drugs for the treatment of various diseases and the identification of new applications for the molecule in various fields of science.
科学的研究の応用
Pyrido[3,2-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It exhibits a range of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases.
特性
CAS番号 |
116598-88-0 |
|---|---|
製品名 |
Pyrido[3,2-d]pyrimidin-2(1H)-one |
分子式 |
C7H5N3O |
分子量 |
147.13 g/mol |
IUPAC名 |
1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11) |
InChIキー |
IAAQUOVTPAMQCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
正規SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
同義語 |
Pyrido[3,2-d]pyrimidin-2-ol (6CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




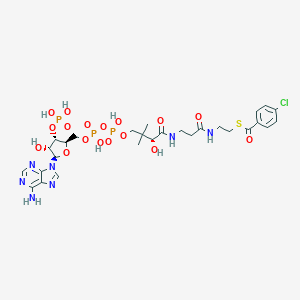
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
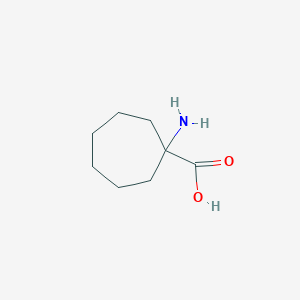
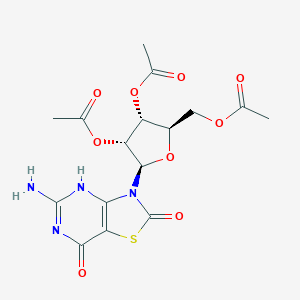
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
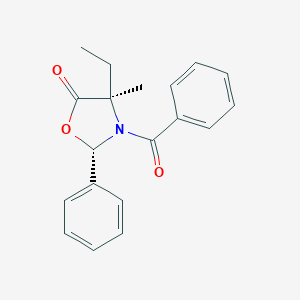
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
